molecular formula C15H13N3O4S B2988397 ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 302936-36-3

ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2988397
CAS No.: 302936-36-3
M. Wt: 331.35
InChI Key: AOPAMQFTKFMNNB-REZTVBANSA-N
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Description

Ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thieno[2,3-d]pyrimidine class, which is known for its diverse biological and chemical properties.

Properties

IUPAC Name

ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-3-21-15(20)12-9(2)11-13(23-12)16-8-18(14(11)19)17-7-10-5-4-6-22-10/h4-8H,3H2,1-2H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPAMQFTKFMNNB-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The furan moiety is then introduced through a series of reactions involving furan derivatives and amine components.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other thieno[2,3-d]pyrimidine derivatives. Similar compounds include:

  • Ethyl 3-[(E)-furan-2-ylmethylideneamino]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

  • Ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate (isomer)

  • Ethyl 3-[(E)-furan-2-ylmethylideneamino]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate (analog)

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

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